molecular formula C8H15N3O B420218 N-cycloheptylidenehydrazinecarboxamide

N-cycloheptylidenehydrazinecarboxamide

Cat. No.: B420218
M. Wt: 169.22g/mol
InChI Key: WVEGJWJCPNVTGO-UHFFFAOYSA-N
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Description

N-Cycloheptylidenehydrazinecarboxamide is a hydrazinecarboxamide derivative featuring a seven-membered cycloheptylidene group. This compound belongs to a broader class of semicarbazones and carboxamide derivatives, which are studied for their diverse chemical and pharmacological properties. The cycloheptylidene moiety introduces unique steric and electronic characteristics, distinguishing it from smaller cycloalkylidene analogs like cyclohexylidene derivatives.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22g/mol

IUPAC Name

1-amino-3-cycloheptylideneurea

InChI

InChI=1S/C8H15N3O/c9-11-8(12)10-7-5-3-1-2-4-6-7/h1-6,9H2,(H,11,12)

InChI Key

WVEGJWJCPNVTGO-UHFFFAOYSA-N

SMILES

C1CCCC(=NC(=O)NN)CC1

Canonical SMILES

C1CCCC(=NC(=O)NN)CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Cycloalkylidene Substituents

2-Cyclohexylidene-N-(2,6-dimethylphenyl)hydrazinecarboxamide (CAS 318269-90-8)
  • Molecular Formula : C₁₅H₁₉N₃O
  • Key Features : Cyclohexylidene group, 2,6-dimethylphenyl substituent.
  • Semicarbazone derivatives like this are known for metal-binding capabilities, a property that may be less pronounced in the bulkier cycloheptylidene analog due to reduced conformational flexibility .
N-Cycloheptylidenehydrazinecarboxamide (Hypothetical Structure)
  • Inferred Features : Cycloheptylidene group introduces increased lipophilicity and steric bulk, which could improve membrane permeability but reduce solubility in polar solvents.

Substituent Effects on Reactivity and Stability

N-(3-Nitrophenyl)hydrazinecarboxamide
  • Molecular Formula : C₇H₈N₄O₂
  • Key Features : Electron-withdrawing nitro group on the phenyl ring.
  • Comparison :
    • The nitro group enhances electrophilicity, making this compound more reactive in substitution reactions compared to this compound, which lacks strong electron-withdrawing substituents.
    • Nitro-substituted derivatives may exhibit higher metabolic instability due to redox sensitivity, whereas the cycloheptylidene group could confer greater oxidative stability .
N,N-Diphenylhydrazinecarboxamide (CAS 603-51-0)
  • Molecular Formula : C₁₃H₁₃N₃O
  • Key Features : Symmetrical diphenyl substitution.
  • Diphenyl substitution enhances π-π stacking interactions, which might improve solid-state stability compared to the mono-cycloheptylidene analog .

Functional Group Variations

2-(Cyclohexylcarbonyl)-N-phenylhydrazinecarbothioamide (CAS 332869-62-2)
  • Molecular Formula : C₁₄H₁₉N₃OS
  • Key Features : Thioamide (C=S) instead of carboxamide (C=O).
  • Thioamides are less susceptible to enzymatic hydrolysis, which could enhance metabolic stability relative to this compound .

Complex Derivatives with Additional Rings

N-[(1S)-3-{(2Z)-2-[(4R)-3,4-Dimethyl-1,3-thiazolidin-2-ylidene]hydrazino}-2,3-dioxo-1-(tetrahydro-2H-pyran-4-yl)propyl]cycloheptanecarboxamide
  • Molecular Formula : C₂₃H₃₂N₄O₃S
  • Key Features : Cycloheptanecarboxamide with thiazolidin and tetrahydro-pyran groups.
  • Comparison :
    • The additional heterocycles (thiazolidin, pyran) introduce hydrogen-bonding and steric complexity, likely enhancing target selectivity in biological systems.
    • The cycloheptane ring may improve binding to hydrophobic protein pockets compared to smaller cyclohexane analogs .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

Compound LogP (Predicted) Solubility (mg/mL)
This compound ~3.5 <0.1 (aqueous)
2-Cyclohexylidene-N-(2,6-dimethylphenyl) ~2.8 0.5–1.0
N-(3-Nitrophenyl)hydrazinecarboxamide ~1.9 1.2–2.0
  • Trends : Larger cycloalkylidene groups increase lipophilicity but reduce aqueous solubility.

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